molecular formula C7H12O2 B083825 methyl (Z)-3-hexenoate CAS No. 13894-62-7

methyl (Z)-3-hexenoate

Cat. No. B083825
CAS RN: 13894-62-7
M. Wt: 128.17 g/mol
InChI Key: XEAIHUDTEINXFG-PLNGDYQASA-N
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Description

The description of a compound typically includes its molecular formula, structural formula, and the functional groups present in the molecule.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • Combustion and Oxidation Studies :

    • Gerasimov et al. (2020) conducted a detailed investigation of the combustion and oxidation of methyl-3-hexenoate, including experimental studies and numerical kinetic simulation. They proposed an updated chemical kinetic mechanism for methyl-3-hexenoate combustion, validated against experimental data and literature, showing main decomposition pathways and sources of disagreements between experiments and simulations (Gerasimov et al., 2020).
    • Zhang et al. (2014) studied the oxidation of trans-methyl-3-hexenoate under different conditions. They compared it to saturated ester methyl hexanoate and discussed the role of the C=C double bond in the oxidation process and the reaction pathways of methyl-3-hexenoate oxidation (Zhang et al., 2014).
  • Biosynthetic Pathways :

    • Tamogami et al. (2015) researched the biosynthetic pathway of methyl (E)‐2‐hexenoate in Achyranthes bidentata, a medicinal herbal plant. They hypothesized a specific pathway for the production of this compound from (Z)‐2‐hexenol in response to methyl jasmonate (Tamogami et al., 2015).
  • Odor Modification :

    • Pierce et al. (1998) studied the reduction in the sweaty smell of 3-methyl-2-hexenoic acid through cross-adaptation using its methyl esters, which have a pleasant, fruity odor. This demonstrated that structurally similar yet perceptually distinct odorants may cross-adapt (Pierce et al., 1998).
  • Organic Synthesis and Chemical Reactions :

    • Ibuk et al. (1989) examined the reaction of 4,5-epoxy-2-hexenoate with methylcopper reagents. They analyzed the regio- and stereo-selectivity of the reactions and the influence of various factors on these selectivities (Ibuk et al., 1989).
    • Saotome et al. (2001) explored the reaction of methyl (4R,5R)-4,5-epoxy-2(E)-hexenoate with secondary amines, leading to diastereomerically pure products and potential applications in pharmaceuticals and other areas (Saotome et al., 2001).
  • Photocatalytic Applications :

    • Sun et al. (2012) synthesized g-C3N4-ZnO composite photocatalysts and studied their photocatalytic activity under visible light. They observed significant improvement in photodegradation performance compared to single-phase materials, highlighting potential applications in environmental remediation (Sun et al., 2012).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or modifications to the compound.


For a specific compound, these analyses would involve a combination of laboratory experiments and literature research. Please note that not all compounds will have extensive information available, especially if they are not commonly used or studied. If you have a different compound or a more specific question about a certain aspect of the compound’s analysis, feel free to ask!


properties

IUPAC Name

methyl (Z)-hex-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h4-5H,3,6H2,1-2H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAIHUDTEINXFG-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893694
Record name Methyl 3-hexenoate, (3Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; Fruity, floral aroma
Record name Methyl (Z)-3-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1613/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

168.00 to 169.00 °C. @ 760.00 mm Hg
Record name Methyl (Z)-3-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031504
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in fats and non-polar solvents; slightly soluble in water, Soluble (in ethanol)
Record name Methyl (Z)-3-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1613/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.916-0.923
Record name Methyl (Z)-3-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1613/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

methyl (Z)-3-hexenoate

CAS RN

13894-62-7, 2396-78-3
Record name Methyl (Z)-3-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13894-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-hexenoate, (3Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013894627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-hexenoate, (3Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hexenoic acid, methyl ester, (3Z)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3-HEXENOATE, (3Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3737693N1Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl (Z)-3-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031504
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
S Tamogami, K Noge, GK Agrawal, R Rakwal - FEBS letters, 2015 - Elsevier
The medicinal herbal plant Achyranthes bidentata (A. bidentata) produces the sweet-odor ester – methyl (E)-2-hexenoate (1) as the major volatile in response to methyl jasmonate (…
Number of citations: 3 www.sciencedirect.com
MQ Ramírez, EA Valdez, NC Aguirre, D Duno… - LWT, 2023 - Elsevier
The volatilomic profile of the tree tomato (Solanum betaceum Cav.) pulp during ripening stages and senescence times was determined by headspace solid-phase microextraction in …
Number of citations: 2 www.sciencedirect.com
S Elss, C Preston, C Hertzig, F Heckel… - LWT-Food Science and …, 2005 - Elsevier
The flavour profile of juices made from fresh-cut pineapple fruits (n=19; Costa Rica, Ghana, Honduras, Ivory Coast, Philippines, La Réunion, South Africa, Thailand) was studied in …
Number of citations: 176 www.sciencedirect.com
M Suarez, C Duque - Journal of Agricultural and Food Chemistry, 1991 - ACS Publications
The volatiles of fresh lulo (Solanum vestissimum D.) were separated from the fruit pulp by steam distillation and simultaneous solvent extraction (pentane-diethyl ether 1: 1). The …
Number of citations: 34 pubs.acs.org
K Umano, Y Hagi, K Nakahara, A Shoji… - Journal of Agricultural …, 1992 - ACS Publications
Volatile constituents of green and ripened pineapples were isolated and identified by gas chromatography and gas chromatography/mass spectrometry. The numbers of volatiles found …
Number of citations: 142 pubs.acs.org
CJ MÁRQUEZ C, AM JIMENEZ, C OSORIO… - Vitae, 2011 - scielo.org.co
Fruits of soursop (Annona muricata L. cv. Elita) were evaluated at different ripening stages to determine the changes in their physicochemical characteristics: total soluble solid content, …
Number of citations: 23 www.scielo.org.co
X Zhang - 1991 - search.proquest.com
The volatile constituents of soursop (Annona muricata L.) were obtained by a liquid-liquid continuous extraction procedure from the aqueous solution of blended soursops and were …
Number of citations: 1 search.proquest.com
CB Steingass, T Grauwet, R Carle - Food Chemistry, 2014 - Elsevier
Profiling of volatiles from pineapple fruits was performed at four ripening stages using headspace solid-phase microextraction and gas chromatography–mass spectrometry (HS-SPME-…
Number of citations: 75 www.sciencedirect.com
KW Cheong, CP Tan, H Mirhosseini, NSA Hamid… - Food Research …, 2010 - Elsevier
The influence of headspace solid-phase microextraction (HS-SPME) variables, namely, sample concentration, salt concentration and sample amount, on the equilibrium headspace …
Number of citations: 68 www.sciencedirect.com
M Montero‐Calderón, MA Rojas‐Graü… - Handbook of fruit …, 2010 - Wiley Online Library
Pineapple is one of the most popular tropical fruits. It is recognized as a very aromatic fruit, which can be found in just about any market around the world. It was first spread as juice or …
Number of citations: 25 onlinelibrary.wiley.com

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